Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride
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Overview
Description
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin. This particular compound is a metalloporphyrin, where iron (Fe) is coordinated within the porphyrin ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride typically involves the acetylation of deuteroporphyrin IX followed by the introduction of iron. The reaction conditions often include the use of acetic anhydride and a catalyst under controlled temperature and pH conditions. The final step involves the addition of iron chloride to form the Fe(III) complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods ensure high purity and yield through optimized reaction conditions and purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced under specific conditions, typically using reducing agents like sodium borohydride.
Substitution: The chloride ligand can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH, and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species .
Scientific Research Applications
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemistry of heme and other metalloporphyrins.
Biology: The compound is used in studies related to enzyme mimetics and the role of metalloporphyrins in biological systems.
Industry: The compound is used in the development of sensors and catalytic systems for industrial processes
Mechanism of Action
The mechanism of action of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where it can mimic the behavior of natural heme complexes .
Comparison with Similar Compounds
Similar Compounds
Fe(III) Deuteroporphyrin IX chloride: Another metalloporphyrin with similar properties but different substituents.
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride: A variant with ethylene glycol substituents, offering different solubility and reactivity properties.
Uniqueness
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride is unique due to its specific acetyl substituents, which influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in studies requiring specific redox properties and ligand coordination behavior .
Biological Activity
Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride (Fe(DADP)Cl) is a synthetic metalloporphyrin that has garnered interest due to its unique structural properties and biological activities. This compound, derived from 2,4-Diacetyl Deuteroporphyrin IX, exhibits significant potential in various biochemical applications, particularly in the fields of enzymatic catalysis and oxidative stress modulation.
Structural Characteristics
Fe(DADP)Cl is characterized by the presence of two acetyl groups on the porphyrin ring, which enhances its electron-deficient nature compared to other porphyrins like protoporphyrin IX (ppIX). This modification affects its redox properties, leading to an increased redox potential EFe3+/Fe2+0, which stabilizes the ferrous form of the metalloprotein over the ferric form . The synthesis of Fe(DADP)Cl typically involves metalation of 2,4-Diacetyl Deuteroporphyrin IX dimethyl ester with iron(II) chloride in a controlled environment .
Biological Activity
1. Enzymatic Applications:
Fe(DADP)Cl has been utilized as a cofactor in artificial myoglobin-based carbene transferases. The incorporation of this compound into apomyoglobin enhances the catalytic efficiency for cyclopropanation reactions involving electron-deficient olefins. The unique electronic properties of Fe(DADP)Cl allow for effective stabilization of reaction intermediates, thereby increasing the overall reaction rates .
2. Redox Properties:
The redox activity of Fe(DADP)Cl plays a crucial role in its biological functions. It has been shown to participate in electron transfer processes that are essential for various biochemical pathways. The stabilization of the ferrous state facilitates interactions with molecular oxygen and other substrates, making it a valuable component in studies related to oxidative stress and cellular signaling .
3. Oxidative Stress Modulation:
Research indicates that Fe(DADP)Cl can influence cellular responses to oxidative stress. By modulating heme oxygenase-1 (HO-1) expression, it contributes to the catabolism of heme into biliverdin and carbon monoxide, both of which have protective roles against oxidative damage . This property is particularly relevant in therapeutic contexts where oxidative stress is implicated in disease progression.
Case Studies
Study 1: Myoglobin-Based Catalysis
In a study examining the catalytic properties of Fe(DADP)Cl incorporated into myoglobin, researchers found that the modified enzyme exhibited enhanced reactivity towards less reactive olefins compared to its native counterpart. This was attributed to the increased redox potential and altered electronic environment provided by the DADP ligand .
Study 2: Oxidative Stress Response
A separate investigation focused on the effects of Fe(DADP)Cl on HO-1 expression in human cell lines. The results demonstrated that treatment with this compound led to a significant upregulation of HO-1, suggesting its potential as a therapeutic agent in conditions characterized by elevated oxidative stress .
Comparative Analysis
The following table summarizes key properties and activities of Fe(DADP)Cl compared to other common metalloporphyrins:
Property/Activity | Fe(DADP)Cl | Protoporphyrin IX (ppIX) | Hemin (Fe(III)-protoporphyrin IX) |
---|---|---|---|
Redox Potential | Increased EFe3+/Fe2+0 | Moderate | High |
Catalytic Activity | Enhanced with myoglobin | Standard | Variable |
Oxidative Stress Modulation | Significant | Moderate | High |
Synthesis Complexity | Moderate | Low | Moderate |
Properties
Molecular Formula |
C34H32FeN4O6+ |
---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
3-[7,12-diacetyl-18-(2-carboxylatoethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2 |
InChI Key |
NDUKKQKUYSTKKK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
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